molecular formula C10H13NO2S B2547270 1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one CAS No. 1955493-41-0

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B2547270
CAS No.: 1955493-41-0
M. Wt: 211.28
InChI Key: PRSRAMQMBXDMPD-UHFFFAOYSA-N
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Description

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one is a sulfur-containing heterocyclic compound featuring a thiolanone core substituted with a 4-hydroxyphenylimino group. The hydroxyl group on the phenyl ring suggests enhanced polarity and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological activity compared to similar compounds .

Properties

IUPAC Name

4-[(1-oxothiolan-1-ylidene)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10-5-3-9(4-6-10)11-14(13)7-1-2-8-14/h3-6,12H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSRAMQMBXDMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC2=CC=C(C=C2)O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-hydroxyaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiolane ring may also play a role in the compound’s biological activity by interacting with cellular components and pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO2): The nitro group in 1-[(3-Methyl-4-nitrophenyl)imino]-1lambda6-thiolan-1-one increases molecular weight and may enhance electrophilic reactivity, making it suitable for applications in synthetic chemistry . Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound likely improves aqueous solubility compared to the amino derivative (CAS 910780-69-7), which exhibits moderate toxicity and requires careful handling .

Biological Activity

1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one is a compound that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiolane ring and a hydroxyphenyl group, which are crucial for its biological interactions. The structural formula can be represented as follows:

C10H9NOS\text{C}_{10}\text{H}_{9}\text{NOS}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group may facilitate hydrogen bonding, enhancing the compound's affinity for biological targets. Additionally, the thiolane ring contributes to the compound’s reactivity and potential for forming covalent bonds with nucleophilic sites on proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. In cellular assays, it demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis by activating caspase pathways, leading to increased levels of pro-apoptotic proteins.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of this compound have highlighted the importance of the hydroxy group in enhancing biological activity. Modifications to this group significantly altered the efficacy against microbial and cancer cell lines.

Table: SAR Analysis

Modification Effect on Activity
Hydroxy group substitutionIncreased antimicrobial activity
Ring structure alterationsDecreased anticancer efficacy
Imine group reductionLoss of both antimicrobial and anticancer properties

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